molecular formula C12H12N4O2S B11474521 4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11474521
M. Wt: 276.32 g/mol
InChI Key: ISCLWKXHPVYFRK-UHFFFAOYSA-N
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Description

4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that features a triazole and benzoxazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. The process generally includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted benzoxazinones.

Mechanism of Action

The mechanism of action of 4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of a triazole and benzoxazinone ring, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

4-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,4-benzoxazin-3-one

InChI

InChI=1S/C12H12N4O2S/c1-15-10(13-14-12(15)19)6-16-8-4-2-3-5-9(8)18-7-11(16)17/h2-5H,6-7H2,1H3,(H,14,19)

InChI Key

ISCLWKXHPVYFRK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CN2C(=O)COC3=CC=CC=C32

Origin of Product

United States

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